
Argadin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argadin: is a cyclic pentapeptide chitinase inhibitor isolated from the culture broth of the fungal strain Clonostachys sp. FO-7314 . It is composed of Nω-acetyl-L-arginine, D-proline, L-aspartic β-semialdehyde, L-histidine, and L-2-aminoadipic acid . This compound is notable for its potent inhibitory activity against family-18 chitinases, which are enzymes that hydrolyze chitin, a major component of fungal cell walls and insect exoskeletons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Argadin involves a solid-phase synthetic strategy . The process includes peptide synthesis using the 9-fluorenylmethoxycarbonyl protective group, macrolactamization, acetylguanylation, and formation of hemiaminal accompanied by total deprotection, including cleavage from resin . The synthetic strategy is versatile and allows for the rapid preparation of this compound .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise reaction conditions . The original source does not produce this compound in sufficient quantities, necessitating the development of efficient synthetic routes . The solid-phase total synthesis method is currently the most practical approach for producing this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Argadin undergoes various chemical reactions, including oxidation, reduction, and substitution . The cyclic structure of this compound allows it to participate in these reactions under specific conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Argadin has a wide range of scientific research applications due to its potent inhibitory activity against chitinases . Some of the key applications include:
Mechanism of Action
Argadin exerts its effects by inhibiting family-18 chitinases . The compound binds to the active site of the enzyme, mimicking the interactions of the enzyme with chitooligosaccharides . This binding prevents the enzyme from hydrolyzing chitin, thereby inhibiting its activity . The molecular targets of this compound include the catalytic residues of chitinases, such as Glu144, which form hydrogen bonds with the compound .
Comparison with Similar Compounds
Argifin: Another cyclic pentapeptide chitinase inhibitor isolated from Gliocladium sp.
Comparison: Argadin is unique in its structure and inhibitory potency . It shows stronger inhibition of chitinases compared to Allosamidin and Argifin . The differences in inhibition constants are attributed to the distinct ways in which these compounds bind to the enzyme . This compound’s backbone and side chains mimic the interactions of the enzyme with chitooligosaccharides more effectively than Argifin and Allosamidin .
Properties
CAS No. |
289665-92-5 |
|---|---|
Molecular Formula |
C29H42N10O9 |
Molecular Weight |
674.7 g/mol |
IUPAC Name |
4-[(1S,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid |
InChI |
InChI=1S/C29H42N10O9/c1-15(40)34-29(30)32-9-3-6-18-27(47)38-10-4-7-20(38)25(45)37-19-12-22(41)39(28(19)48)21(11-16-13-31-14-33-16)26(46)35-17(24(44)36-18)5-2-8-23(42)43/h13-14,17-22,41H,2-12H2,1H3,(H,31,33)(H,35,46)(H,36,44)(H,37,45)(H,42,43)(H3,30,32,34,40)/t17-,18-,19-,20+,21-,22+/m0/s1 |
InChI Key |
FOZYKTUSOWWQGR-KNPYFFGGSA-N |
SMILES |
CC(=O)NC(=NCCCC1C(=O)N2CCCC2C(=O)NC3CC(N(C3=O)C(C(=O)NC(C(=O)N1)CCCC(=O)O)CC4=CN=CN4)O)N |
Isomeric SMILES |
CC(=O)NC(=NCCC[C@H]1C(=O)N2CCC[C@@H]2C(=O)N[C@H]3C[C@H](N(C3=O)[C@H](C(=O)N[C@H](C(=O)N1)CCCC(=O)O)CC4=CN=CN4)O)N |
Canonical SMILES |
CC(=O)NC(=NCCCC1C(=O)N2CCCC2C(=O)NC3CC(N(C3=O)C(C(=O)NC(C(=O)N1)CCCC(=O)O)CC4=CN=CN4)O)N |
Key on ui other cas no. |
289665-92-5 |
Synonyms |
argadin cyclo(N(omega)-acetyl-L-arginyl-D-prolyl-homoseryl-histidyl-L- 2-aminoadipyl) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



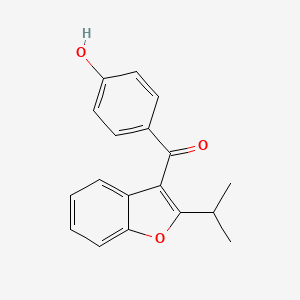
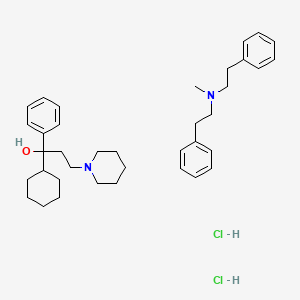
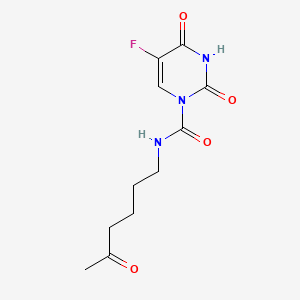
![5-Hydroxy-4-oxo-5-(2-oxopropyl)-4,5-dihydro-1h-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid](/img/structure/B1207012.png)

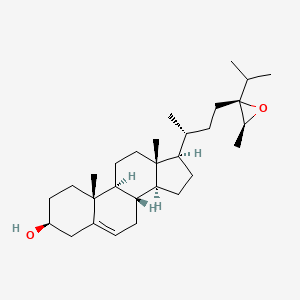
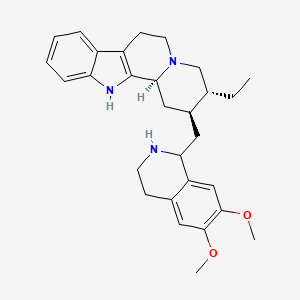
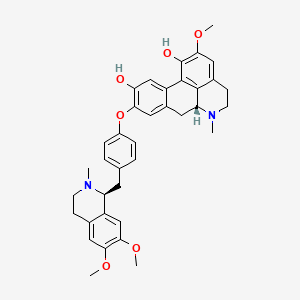
![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1207022.png)
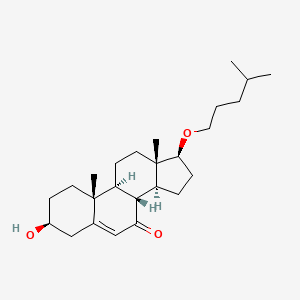
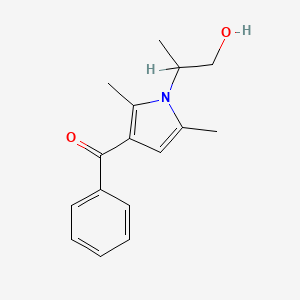
![2-[6-[1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(5S)-5-[(2R,3S,5R)-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid](/img/new.no-structure.jpg)

